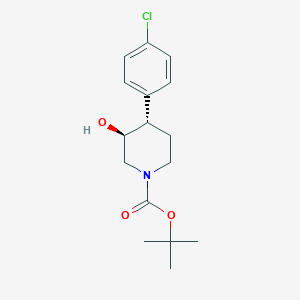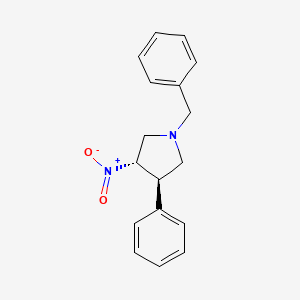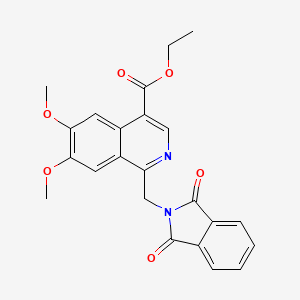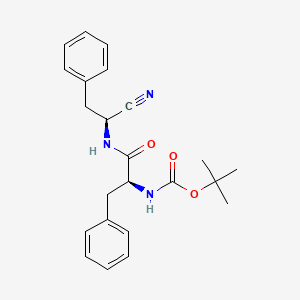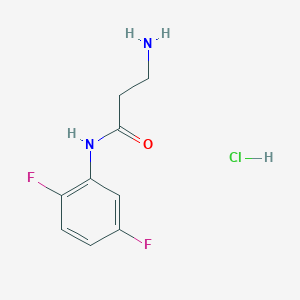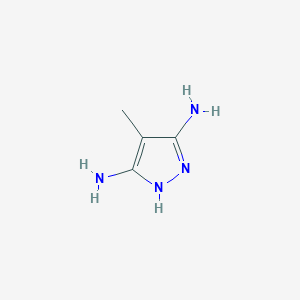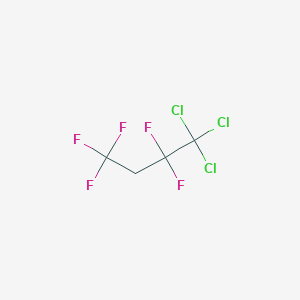
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane
描述
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane is an organofluorine compound with the molecular formula C4H2Cl3F5. It is a halogenated hydrocarbon that contains both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon (CFC) family. This compound is known for its stability and non-flammability, which makes it useful in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane can be synthesized through the halogenation of butane. The process involves the substitution of hydrogen atoms in butane with chlorine and fluorine atoms. The reaction typically requires the presence of a catalyst, such as iron or aluminum chloride, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation reactors. The process begins with the chlorination of butane to form 1,1,1-trichlorobutane, followed by fluorination using hydrogen fluoride in the presence of a catalyst. The final product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various halogenated butanes.
Oxidation Reactions: Products include carbonyl compounds and carboxylic acids.
Reduction Reactions: Products include partially or fully dehalogenated butanes.
科学研究应用
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Investigated for its potential use in pharmaceuticals and as a contrast agent in medical imaging.
Industry: Utilized in the production of refrigerants, propellants, and as a cleaning agent for electronic components.
作用机制
The mechanism of action of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane involves its interaction with various molecular targets. The compound can disrupt cellular membranes and proteins due to its lipophilic nature. It can also interfere with enzymatic activities by binding to active sites or altering the conformation of enzymes. The pathways involved include oxidative stress and disruption of cellular signaling.
相似化合物的比较
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Another halogenated hydrocarbon with similar stability and non-flammability.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as an insecticide (DDT).
1,1,1-Trichloro-2-methyl-2-propanol hemihydrate: Used as a preservative and anesthetic.
Uniqueness
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its high stability and non-flammability make it particularly valuable in applications where safety and reliability are paramount.
属性
IUPAC Name |
1,1,1-trichloro-2,2,4,4,4-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3F5/c5-4(6,7)2(8,9)1-3(10,11)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBFYFONKOINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663072 | |
| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380-63-2 | |
| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)

![4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde](/img/structure/B1419668.png)
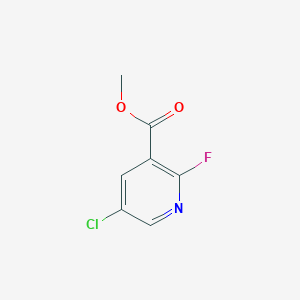
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)
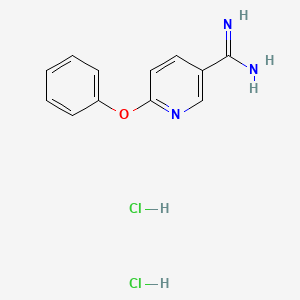
![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
